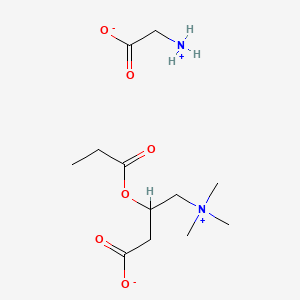
n'-Aminooxymethylcarbonylhydrazino-d-biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n’-Aminooxymethylcarbonylhydrazino-d-biotin: is a biotinylated hydroxylamine derivative known for its ability to form oxime derivatives with aldehyde and keto groups found in oxidatively modified proteins . This compound is also referred to as an aldehyde reactive probe and is used to selectively modify abasic sites of DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n’-Aminooxymethylcarbonylhydrazino-d-biotin involves the reaction of biotin with a hydroxylamine derivative. The reaction typically occurs under mild conditions, often in the presence of a coupling agent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for n’-Aminooxymethylcarbonylhydrazino-d-biotin are not extensively documented. the process likely involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions: n’-Aminooxymethylcarbonylhydrazino-d-biotin primarily undergoes condensation reactions with aldehyde and keto groups to form stable oxime derivatives . This reaction is crucial for its application in detecting oxidatively modified proteins.
Common Reagents and Conditions: The common reagents used in these reactions include aldehydes or ketones, and the reaction typically occurs under mild conditions without the need for harsh reagents .
Major Products: The major products formed from these reactions are oxime derivatives, which are stable and can be further analyzed using various biochemical techniques .
Scientific Research Applications
n’-Aminooxymethylcarbonylhydrazino-d-biotin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of n’-Aminooxymethylcarbonylhydrazino-d-biotin involves its reaction with aldehyde and keto groups to form oxime derivatives. This reaction introduces a biotin moiety into the target molecule, which can then be enriched using avidin affinity capture . This method allows for the selective detection and analysis of oxidatively modified proteins .
Comparison with Similar Compounds
- N-(Aminooxyacetyl)-N’-biotinyl-hydrazine
- O-(biotinylcarbazoylmethyl)hydroxylamine
- 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 2-[2-(aminooxy)acetyl]hydrazide
Uniqueness: n’-Aminooxymethylcarbonylhydrazino-d-biotin is unique in its ability to form stable oxime derivatives with aldehyde and keto groups, making it a valuable tool for detecting and analyzing oxidatively modified proteins . Its biotin moiety allows for easy enrichment and detection using avidin-based methods, which is a significant advantage over other similar compounds .
Properties
IUPAC Name |
N'-(2-aminooxyacetyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O4S/c13-21-5-10(19)17-16-9(18)4-2-1-3-8-11-7(6-22-8)14-12(20)15-11/h7-8,11H,1-6,13H2,(H,16,18)(H,17,19)(H2,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHUBFIOWQTECH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NNC(=O)CON)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12092338.png)

![2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12092346.png)



![1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B12092362.png)
![sulfo 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B12092369.png)
